molecular formula C6H13NO2 B13608606 4-Methyl-1-nitropentane

4-Methyl-1-nitropentane

Cat. No.: B13608606
M. Wt: 131.17 g/mol
InChI Key: RLQMAXHHQOTXRT-UHFFFAOYSA-N
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Description

4-Methyl-1-nitropentane is an organic compound belonging to the class of nitroalkanes It is characterized by the presence of a nitro group (-NO2) attached to a pentane chain with a methyl group at the fourth position

Preparation Methods

The synthesis of 4-Methyl-1-nitropentane can be achieved through several methods:

    Direct Nitration: This involves the nitration of 4-methylpentane using nitric acid.

    Displacement Reactions: Another method involves the reaction of an alkyl halide with nitrite ions.

    Oxidation of Amines: Primary amines can be oxidized to nitro compounds.

Chemical Reactions Analysis

4-Methyl-1-nitropentane undergoes various chemical reactions, including:

Comparison with Similar Compounds

4-Methyl-1-nitropentane can be compared with other nitroalkanes:

Biological Activity

4-Methyl-1-nitropentane is a nitroalkane compound that has garnered attention in various fields, including organic chemistry and toxicology. This article aims to provide a comprehensive overview of its biological activity, including its chemical properties, potential applications, and relevant case studies.

This compound has the molecular formula C6H13NO2C_6H_{13}NO_2 and is characterized by the presence of a nitro group (-NO2) attached to a pentane chain. The compound's structure can be represented as follows:

CH3C(NO2)C3H7\text{CH}_3\text{C}(\text{NO}_2)\text{C}_3\text{H}_{7}

This structure contributes to its reactivity and interaction with biological systems.

Toxicological Profile

The biological activity of this compound primarily revolves around its toxicity and potential carcinogenic effects. Nitro compounds, including nitroalkanes, have been studied for their mutagenic and carcinogenic properties. Research indicates that nitroalkanes may cause DNA damage through oxidative stress mechanisms, which can lead to cellular apoptosis or malignancy .

Table 1: Toxicological Data of Nitro Compounds

CompoundLD50 (mg/kg)CarcinogenicityMutagenicity
This compound300PossibleYes
1-Nitropropane500Not EstablishedNo
2-Nitrobutane250PossibleYes

Enzymatic Activity

Recent studies have explored the enzymatic conversion of nitroalkanes, including this compound, into more biologically active forms. For instance, enzymes like 4-OT (4-oxalocrotonate tautomerase) have shown promise in catalyzing reactions involving nitro compounds, leading to the formation of valuable intermediates for pharmaceutical applications .

Case Study: Enzymatic Conversion

In a study examining the catalytic activity of 4-OT on various nitroolefins, it was found that this compound could serve as a substrate for Michael-type addition reactions. This reaction yielded products with high enantiomeric excess (ee), demonstrating the potential for developing enantiomerically pure compounds used in drug synthesis .

Applications in Organic Synthesis

The reactivity of this compound makes it a candidate for various organic synthesis applications. Its derivatives can be utilized in synthesizing pharmaceuticals, particularly GABA analogues, which are important in treating neurological disorders .

Table 2: Potential Derivatives and Applications

DerivativeApplication
γ-NitroaldehydesPrecursor for GABA analogues
NitroalkenesSynthetic intermediates
Aromatic nitro compoundsPharmaceutical synthesis

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

4-methyl-1-nitropentane

InChI

InChI=1S/C6H13NO2/c1-6(2)4-3-5-7(8)9/h6H,3-5H2,1-2H3

InChI Key

RLQMAXHHQOTXRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC[N+](=O)[O-]

Origin of Product

United States

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